molecular formula C36H31N5O4 B12215061 5'-O-Trt-N6-Bz-dA

5'-O-Trt-N6-Bz-dA

Cat. No.: B12215061
M. Wt: 597.7 g/mol
InChI Key: YAWKHIRUPXFKPL-UHFFFAOYSA-N
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Description

5’-O-Trt-N6-Bz-dA, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine, is a synthetic nucleoside analog. It is commonly used in the field of oligonucleotide synthesis, particularly in the preparation of DNA sequences. The compound is characterized by its protective groups, which are essential for the chemical synthesis of oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Trt-N6-Bz-dA typically involves multiple steps, starting from the nucleoside deoxyadenosine. The key steps include:

    Protection of the 5’-hydroxyl group: This is achieved by reacting deoxyadenosine with 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This step results in the formation of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine.

    Protection of the N6-amino group: The N6-amino group of the adenine base is protected by reacting the intermediate with benzoyl chloride (Bz-Cl) in the presence of a base like triethylamine. This results in the formation of 5’-O-(4,4’-dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine.

Industrial Production Methods

Industrial production of 5’-O-Trt-N6-Bz-dA follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5’-O-Trt-N6-Bz-dA undergoes several types of chemical reactions, including:

    Deprotection Reactions: The protective groups (DMT and Bz) can be removed under specific conditions to yield the free nucleoside.

    Substitution Reactions: The compound can participate in substitution reactions where the protective groups are replaced with other functional groups.

Common Reagents and Conditions

    Deprotection of the 5’-O-(4,4’-dimethoxytrityl) group: This is typically achieved using acidic conditions, such as treatment with acetic acid or dichloroacetic acid.

    Deprotection of the N6-benzoyl group: This can be achieved using basic conditions, such as treatment with ammonia or methylamine.

Major Products Formed

The major products formed from these reactions are the free nucleoside deoxyadenosine and its derivatives, which can be further used in oligonucleotide synthesis.

Scientific Research Applications

5’-O-Trt-N6-Bz-dA has several scientific research applications, including:

    Oligonucleotide Synthesis: It is used as a building block in the chemical synthesis of DNA sequences. The protective groups ensure that the nucleoside remains intact during the synthesis process.

    Biological Research: The compound is used in the study of DNA-protein interactions, gene expression, and genetic engineering.

    Medical Research: It is used in the development of antisense oligonucleotides and other therapeutic nucleic acids.

    Industrial Applications: The compound is used in the production of synthetic DNA for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5’-O-Trt-N6-Bz-dA involves its incorporation into DNA sequences during oligonucleotide synthesis. The protective groups (DMT and Bz) prevent unwanted reactions during the synthesis process, ensuring the integrity of the nucleoside. Once the synthesis is complete, the protective groups are removed to yield the final DNA product.

Comparison with Similar Compounds

5’-O-Trt-N6-Bz-dA is unique due to its specific protective groups, which provide stability during oligonucleotide synthesis. Similar compounds include:

    5’-O-DMT-N6-Bz-dA: This compound has similar protective groups but may differ in the specific conditions required for deprotection.

    5’-O-DMT-N6-Ac-dA: This compound uses an acetyl group for N6 protection instead of a benzoyl group.

    5’-O-DMT-N6-iBu-dA: This compound uses an isobutyryl group for N6 protection.

These similar compounds are used in oligonucleotide synthesis but may have different properties and reaction conditions, making 5’-O-Trt-N6-Bz-dA a preferred choice in certain applications.

Properties

Molecular Formula

C36H31N5O4

Molecular Weight

597.7 g/mol

IUPAC Name

N-[9-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C36H31N5O4/c42-29-21-31(41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-13-5-1-6-14-25)45-30(29)22-44-36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24,29-31,42H,21-22H2,(H,37,38,40,43)

InChI Key

YAWKHIRUPXFKPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O

Origin of Product

United States

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